3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide
Description
3-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide (CAS: 923170-49-4) is a benzenesulfonamide derivative characterized by a 3-aminophenyl core linked to a (1-ethylpyrrolidin-2-yl)methyl substituent via a sulfonamide bridge. Its molecular formula is C₁₃H₂₁N₃O₂S, with a molecular weight of 283.39 g/mol . The compound is structurally notable for its pyrrolidine-ethyl moiety, which may enhance lipophilicity and influence receptor binding in pharmacological contexts. Limited commercial availability is reported, with discontinuation notices for bulk quantities .
Properties
Molecular Formula |
C13H21N3O2S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O2S/c1-2-16-8-4-6-12(16)10-15-19(17,18)13-7-3-5-11(14)9-13/h3,5,7,9,12,15H,2,4,6,8,10,14H2,1H3 |
InChI Key |
WPGZGXDBDJDQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves several steps. One common synthetic route includes the reaction of 3-nitrobenzenesulfonamide with 1-ethyl-2-pyrrolidinemethanol under specific reaction conditions . The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, affecting their structure and function . The pyrrolidine ring and benzenesulfonamide moiety contribute to the compound’s binding affinity and specificity . These interactions can modulate various biological processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Key Observations :
- Synthetic Efficiency : Yields vary widely, with bulky substituents (e.g., bis(4-fluorophenyl)methyl in 5l) reducing yields (32%) compared to simpler analogs like 5d (78%) . High yields (89%) for compound 43 suggest optimized methods for sterically hindered groups .
- Thermal Stability : Higher melting points (e.g., 246–248°C for compound 20 ) correlate with rigid pyrimidine cores, whereas amorphous compounds (e.g., 43 ) may prioritize conformational flexibility.
Physicochemical Properties
- Solubility : Piperazine-containing analogs (e.g., 5d ) are more water-soluble due to basic nitrogen atoms, whereas the target compound’s ethylpyrrolidine may reduce aqueous solubility but improve membrane permeability.
Biological Activity
3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide, also known as a derivative of sulpiride, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural features, which include an amino group and a pyrrolidine moiety that contribute to its interactions with biological targets.
- IUPAC Name : this compound
- CAS Number : 923170-49-4
- Molecular Formula : C13H21N3O2S
- Molecular Weight : 283.39 g/mol
The compound is typically found in powder form and has a purity of around 95% .
Research indicates that this compound exhibits significant activity as a dopamine receptor antagonist. In a comparative study with sulpiride, this compound demonstrated enhanced potency in blocking dopamine receptors, which is crucial for its neuroleptic effects . The structure-activity relationship (SAR) analysis revealed that modifications in the sulfonamide group could lead to increased receptor affinity and selectivity.
Neuroleptic Activity
The compound has been synthesized and tested for its neuroleptic properties, showing promising results in animal models. It was found to possess a higher affinity for dopamine receptors compared to traditional antipsychotics like sulpiride. This suggests potential applications in treating disorders such as schizophrenia and bipolar disorder .
Antimicrobial Properties
In addition to its neuroleptic activity, there are indications of antimicrobial properties associated with this compound. Studies have evaluated derivatives of pyrrolidine compounds for their antibacterial and antifungal activities. These derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating that the presence of the pyrrolidine ring may enhance bioactivity against microbial pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Dopamine Receptor Blockade :
- Antimicrobial Testing :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling benzenesulfonyl chloride derivatives with pyrrolidine-containing amines under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include nucleophilic substitution and purification via column chromatography. Intermediates are characterized using thin-layer chromatography (TLC) for progress monitoring, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .
Q. Which spectroscopic methods are critical for confirming the compound’s structure, and what key spectral features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.2–8.1 ppm for benzenesulfonamide) and pyrrolidine methylene/methyl groups (δ 1.2–3.5 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Q. What in vitro assays are suitable for initial evaluation of its biological activity (e.g., antimicrobial, enzyme inhibition)?
- Methodology : Use agar dilution or microbroth dilution assays for antimicrobial screening against Gram-positive/negative strains. For enzyme inhibition (e.g., carbonic anhydrase), employ fluorescence-based kinetic assays with recombinant enzymes. Positive controls (e.g., acetazolamide) and IC₅₀ calculations are critical .
Q. What hydrogen-bonding patterns are observed in its crystal structure, and how do they influence physicochemical properties?
- Methodology : Single-crystal X-ray diffraction reveals hydrogen bonds between sulfonamide NH and acceptor groups (e.g., carbonyl oxygen). Graph set analysis (e.g., Etter’s rules) classifies motifs like R₂²(8) rings, which stabilize crystal packing and affect solubility/melting points .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate electrostatic potential maps for hydrogen-bonding propensity.
- Molecular Docking (AutoDock Vina) : Dock into target active sites (e.g., bacterial dihydropteroate synthase) with flexible side chains. Validate predictions via mutagenesis studies .
Q. What strategies are effective in resolving contradictions between crystallographic data and predicted molecular geometries?
- Methodology : Use SHELXL for refinement, applying TWIN commands to handle twinned data. Compare experimental (X-ray) and computational (Mercury CSD) torsion angles. Discrepancies >5° may indicate disorder; apply PART instructions to model alternate conformations .
Q. How to design SAR studies to optimize the compound’s pharmacological profile while minimizing off-target effects?
- Methodology :
- Synthesize analogs with modifications to the pyrrolidine ethyl group or benzenesulfonamide amino moiety.
- Test selectivity via panel-based assays (e.g., CEREP’s BioPrint®). Use Free-Wilson analysis to correlate substituents with activity/toxicity .
Q. What are the challenges in achieving enantiomeric purity during synthesis, and what chiral separation techniques are applicable?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
